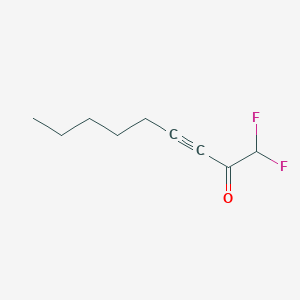
6-Methoxy-1,3-benzoselenazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-1,3-benzoselenazol-2-amine is a heterocyclic compound that contains selenium, nitrogen, and oxygen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,3-benzoselenazol-2-amine typically involves the condensation of 2-aminobenzoselenazole with methoxy-substituted aromatic aldehydes. One common method includes the reaction of 2-aminobenzoselenazole with 3-methoxybenzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxy-1,3-benzoselenazol-2-amine undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Reduced forms of the selenium atom.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Methoxy-1,3-benzoselenazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer, antimicrobial, and antioxidant activities. It is studied for its ability to inhibit specific enzymes and pathways involved in disease progression.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of novel materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-1,3-benzoselenazol-2-amine involves its interaction with various molecular targets and pathways. The selenium atom plays a crucial role in its biological activity, often participating in redox reactions and forming covalent bonds with target proteins. This interaction can lead to the inhibition of specific enzymes, modulation of signaling pathways, and induction of cellular responses such as apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
6-Methoxy-1,3-benzothiazol-2-amine: Similar structure but contains sulfur instead of selenium.
6-Methoxy-1,3-benzoxazol-2-amine: Similar structure but contains oxygen instead of selenium.
2-Amino-6-methoxybenzothiazole: Another sulfur-containing analog with similar biological activities.
Uniqueness
6-Methoxy-1,3-benzoselenazol-2-amine is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur and oxygen analogs. Selenium’s ability to participate in redox reactions and form stable covalent bonds with biological molecules enhances the compound’s potential for therapeutic applications.
Propiedades
Número CAS |
108129-30-2 |
|---|---|
Fórmula molecular |
C8H8N2OSe |
Peso molecular |
227.13 g/mol |
Nombre IUPAC |
6-methoxy-1,3-benzoselenazol-2-amine |
InChI |
InChI=1S/C8H8N2OSe/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10) |
Clave InChI |
CWTIJATXUGAHCV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N=C([Se]2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



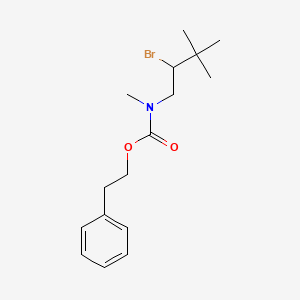
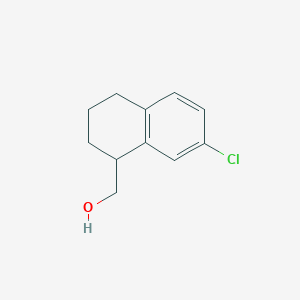
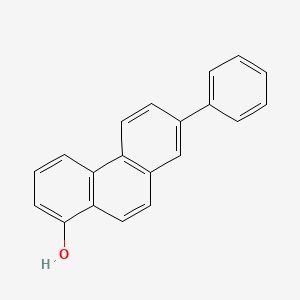
![2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene](/img/structure/B14325015.png)
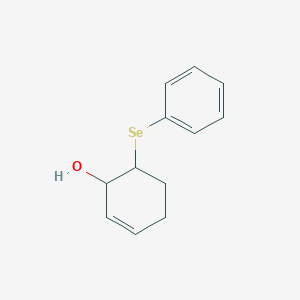

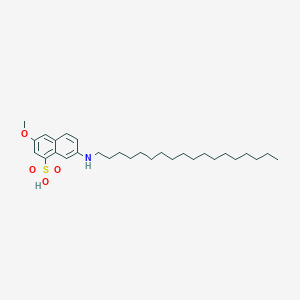
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenoxypyridine](/img/structure/B14325048.png)
![4'-(Chlorocarbonyl)[1,1'-biphenyl]-4-yl nonyl carbonate](/img/structure/B14325052.png)
![{2-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]phenyl}acetic acid](/img/structure/B14325066.png)

